GlyT1/GlyT2 Selectivity Index: The 2,4-Difluoro Analog Exhibits >1,250-Fold Isoform Discrimination
In the absence of a direct head-to-head study, class-level inference is drawn from a closely related 2,4-difluorobenzamide analog bearing the identical N-(methylsulfonyl)piperidin-4-yl methylamine core. This analog inhibited recombinant human GlyT1c with an IC₅₀ of 8 nM, whereas inhibition of human GlyT2 was negligible (IC₅₀ >10,000 nM) in the same [¹⁴C]glycine uptake assay [1]. The resulting selectivity ratio exceeds 1,250:1. In contrast, the widely used GlyT1 inhibitor SSR504734 exhibits a GlyT1 IC₅₀ of 18–38 nM and a GlyT2 IC₅₀ >1,000 nM—a selectivity window of approximately 55-fold . The quantitative difference in selectivity margins is substantial and mechanistically meaningful.
| Evidence Dimension | GlyT1 vs GlyT2 selectivity ratio |
|---|---|
| Target Compound Data | GlyT1 IC₅₀ = 8 nM; GlyT2 IC₅₀ >10,000 nM (selectivity >1,250×) for the 2,4-difluoro analog |
| Comparator Or Baseline | SSR504734: GlyT1 IC₅₀ = 18–38 nM; GlyT2 IC₅₀ >1,000 nM (selectivity ~55×) |
| Quantified Difference | >1,250-fold vs ~55-fold selectivity window (approximately 23× greater discrimination) |
| Conditions | Recombinant human GlyT1c and GlyT2 expressed in HEK293 cells; [¹⁴C]glycine uptake assay, 2 h incubation |
Why This Matters
Superior GlyT1-over-GlyT2 selectivity directly reduces the risk of GlyT2-mediated off-target effects (e.g., motor and respiratory disturbances), a key criterion for selecting a probe compound for CNS target-validation studies.
- [1] BindingDB. BDBM50457692 (CHEMBL4211012) – IC₅₀ data for human GlyT1c (8 nM) and GlyT2 (>10,000 nM). Available at: https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50457692 (accessed 2026-04-29). View Source
